molecular formula C12H16O3S2 B3060353 Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate CAS No. 27999-97-9

Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate

Cat. No. B3060353
CAS RN: 27999-97-9
M. Wt: 272.4 g/mol
InChI Key: GDJWDLUJZROSRN-UHFFFAOYSA-N
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Description

Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate is a chemical compound . It is derived from tetrahydro-2H-thiopyran-4-ol .


Synthesis Analysis

The synthesis of Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate involves the reaction of tetrahydro-2H-thiopyran-4-ol with pyridine, DMAP, and tosyl chloride in dry dichloromethane . The reaction mixture is stirred for 8 hours at room temperature, then washed with 5% HCl and brine . The organic layer is dried over sodium sulfate and concentrated in vacuo to yield the product .

Scientific Research Applications

Synthesis of Thiopyran-Containing Compounds The compound has been utilized in the synthesis of thiopyran-containing compounds, demonstrating its utility in the preparation of reagents like Tetrahydro-4H-thiopyran-4-one and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran, showcasing its significance in organic synthesis (Ward et al., 2007).

Facilitating Peptide Synthesis A novel 2H-azirin-3-amine synthesized from tetrahydro-2H-thiopyran-4-carboxylic acid was instrumental in creating a sulfur-containing dipeptide segment, indicating its role in advancing peptide synthesis (Stoykova et al., 2014).

Structural Analysis and Coordination Chemistry The compound has been a part of structural studies such as the X-ray diffraction analysis of Tetra-p-Tolylantimony 4-Methylbenzenesulfonate, providing insights into its coordination chemistry and molecular geometry (Sharutin et al., 2003).

Exploring Receptor Activation and Biochemical Pathways It has been part of the synthesis of novel heteroarotinoids, contributing to the understanding of receptor activation and biochemical pathways, offering a window into its biomedical application potential (Berlin et al., 2005).

Investigation of Reactivity and Molecular Interactions The compound has been involved in systematic studies to understand the reactivity of certain molecular structures towards different classes of nucleophiles, shedding light on its chemical behavior and interaction mechanisms (Forcellini et al., 2015).

properties

IUPAC Name

thian-4-yl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S2/c1-10-2-4-12(5-3-10)17(13,14)15-11-6-8-16-9-7-11/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJWDLUJZROSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296946
Record name tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate

CAS RN

27999-97-9
Record name NSC112808
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4.1 g (0.015 mole) of tetrahydro-4H-thiopyran-4-ol in 40 mL of pyridine, cooled in an ice bath, was added 2.90 g (0.15 mole) of 4-methylphenylsulfonyl chloride, and the reaction mixture was stirred at room temperature for 16 hours. The mixture was poured into a mixture of ice and water, and the whole extracted with diethyl ether. The organic phase was washed with water then with a 10% aqueous solution of sodium hydroxide, dried, and concentrated to give 5.8 g of product as an oil.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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